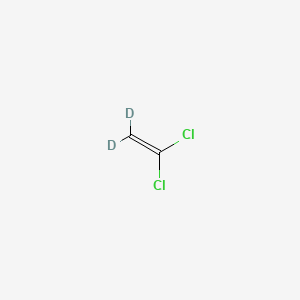

1,1-DICHLOROETHYLENE-D2

概述

描述

准备方法

1,1-Dichloroethylene-D2 is typically synthesized through the dehydrochlorination of 1,1,2-trichloroethane-D2. This reaction is catalyzed by bases such as sodium hydroxide or calcium hydroxide at elevated temperatures (around 100°C) . The reaction can be represented as follows:

Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O

化学反应分析

1,1-Dichloroethylene-D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated acetic acids.

Reduction: It can be reduced to form ethylene derivatives.

Substitution: It can undergo substitution reactions with nucleophiles to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1,1-Dichloroethylene-D2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Used in the production of high-purity silicon dioxide films in semiconductor device fabrication

作用机制

The mechanism of action of 1,1-Dichloroethylene-D2 involves its interaction with various molecular targets. It is metabolized in the liver to form reactive intermediates that can bind to cellular macromolecules, leading to hepatotoxicity. The primary pathway involves the formation of monochloroacetic acid, which inhibits mitochondrial function and leads to the accumulation of citric acid .

相似化合物的比较

1,1-Dichloroethylene-D2 is similar to other chlorinated ethylenes, such as:

1,1-Dichloroethylene: The non-deuterated form, used in similar applications but without the isotopic labeling.

1,2-Dichloroethylene: Exists in cis and trans forms, used in different industrial applications and does not polymerize like 1,1-dichloroethylene.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and studying reaction mechanisms are essential .

生物活性

1,1-Dichloroethylene-D2 (DCE-D2) is a deuterated form of 1,1-dichloroethylene (DCE), a volatile organic compound commonly used in industrial applications. This article explores the biological activity of DCE-D2, focusing on its metabolic pathways, toxicological effects, and implications for human health and the environment.

DCE-D2 undergoes rapid absorption and metabolism in biological systems. The primary metabolic pathway involves cytochrome P450 2E1 (CYP2E1), which converts DCE-D2 into several reactive metabolites, including dichloroethylene epoxide, 2-chloroacetyl chloride, and 2,2-dichloroacetaldehyde. These metabolites can interact with cellular macromolecules, leading to covalent binding and potential toxicity .

Table 1: Metabolites of this compound

| Metabolite | Chemical Structure | Biological Activity |

|---|---|---|

| Dichloroethylene epoxide | DCE Epoxide | Highly reactive; associated with tissue damage |

| 2-Chloroacetyl chloride | Chloroacetyl Chloride | Potentially toxic; reacts with glutathione |

| 2,2-Dichloroacetaldehyde | Dichloroacetaldehyde | Involved in oxidative stress responses |

Hepatic Toxicity

Research indicates that DCE-D2 exposure can lead to significant hepatic toxicity. In rodent studies, administration of DCE-D2 resulted in elevated levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating hepatocellular damage. For instance, a study demonstrated that a single oral dose of DCE-D2 at 400 mg/kg caused a dramatic increase in serum enzyme levels within hours post-exposure .

Renal Toxicity

The kidneys also exhibit sensitivity to DCE-D2. Histopathological examinations have shown renal nephrosis and tubular necrosis in exposed animals. A notable study reported that male mice exposed to concentrations as low as 10 ppm experienced significant renal damage .

Table 2: Summary of Toxicological Findings

| Study Reference | Dose (mg/kg or ppm) | Observed Effects |

|---|---|---|

| Jenkins and Andersen (1978) | 400 mg/kg | Increased liver enzymes |

| Reynolds et al. (1984) | 200 mg/kg | Hepatic dilatation and necrosis |

| Reitz et al. (1980) | 200 ppm | Severe liver morphological changes |

Case Studies and Environmental Impact

DCE-D2 is also relevant in environmental contexts due to its presence in groundwater contamination scenarios. Case studies indicate that DCE can migrate through soil and impact water supplies, posing risks to both human health and ecological systems. The U.S. Environmental Protection Agency (EPA) has documented several instances where groundwater remediation efforts were necessary due to DCE contamination .

属性

IUPAC Name |

1,1-dichloro-2,2-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVIGDEPROXKC-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-73-5 | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。